CPDT

Cancer Chemoprevention Bladder Cancer Phase 2 Enzyme Induction

Researchers using generic phase 2 inducers like oltipraz face insufficient bladder-specific potency and tissue selectivity. CPDT resolves this with validated quantitative superiority: • >4-fold increase in bladder epithelial GST, NQO1 & GSH induction vs. oltipraz at 0.98 μmol/kg/day oral dose • 5.2-fold Nrf2 nuclear translocation localized to bladder epithelium-the site of carcinogenesis • Superior motor neuron survival in ex vivo SCI models vs. D3T and t-BHQ at 30 μM • Cyclopenta ring essential for activity; CHDT homolog abrogates glutathione induction (183% vs. 98% of control) Supplied with full analytical documentation. Standard global shipping with dangerous goods compliance.

Molecular Formula C6H6S3
Molecular Weight 174.3 g/mol
CAS No. 14085-33-7
Cat. No. B076147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPDT
CAS14085-33-7
Synonyms5,6-dihydrocyclopenta(c)(1,2)-dithiole-3(4H)-thione
5,6-dihydrocyclopenta-1,2-dithiole-3-thione
CPDT thione cpd
Molecular FormulaC6H6S3
Molecular Weight174.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)SSC2=S
InChIInChI=1S/C6H6S3/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2
InChIKeyAVSGTGUIBQOXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPDT: Phase 2 Enzyme Inducer Overview


CPDT (5,6-dihydrocyclopenta-1,2-dithiole-3-thione, CAS 14085-33-7, also known as SNU2A) is a synthetic dithiolethione compound . It is a highly potent, orally active inducer of phase 2 detoxifying enzymes and an activator of the Nrf2 (nuclear factor erythroid 2-related factor 2) transcription factor . This mechanism of action drives its primary research applications in cancer chemoprevention, particularly in the urinary bladder, as well as in neuroprotection models, where it is used to investigate the mitigation of oxidative stress and related pathologies .

Nrf2 Pathway Studies

Phase 2 enzyme induction and antioxidant response element activation

Chemoprevention & Neuroprotection Models

Bladder epithelium and motor neuron research contexts

Oral Dosing Route Context

Reported oral bioavailability supports in vivo study designs

CPDT: Unique Among Phase 2 Inducers


The class of dithiolethiones and other Nrf2-activating phase 2 enzyme inducers are not functionally interchangeable. The specific ring structure of CPDT confers a unique profile of tissue specificity, potency, and efficacy relative to its close analogs and even its own homologs [1]. As the quantitative evidence below will demonstrate, substituting CPDT with another compound like the first-generation dithiolethione oltipraz, the structurally simpler D3T, or its six-membered ring homolog CHDT, will result in significantly lower inductive activity, different tissue distribution, or a complete loss of function in key experimental contexts [2].

Ring geometry may not transfer

Cyclopenta ring of CPDT is structurally distinct from cyclohexa homolog (CHDT) or simpler dithiolethiones; glutathione induction may shift dramatically.

Tissue specificity differs

Bladder-selective enzyme induction observed with CPDT may not be replicated by oltipraz, D3T, or other Nrf2 activators.

Potency profile context varies

Relative induction potency compared to first-generation dithiolethiones may result in different endpoint responses in bladder and neuronal models.

CPDT: Head-to-Head Comparative Evidence


Superior Bladder Enzyme Induction Over Oltipraz

In a comparative in vivo study, CPDT was found to be the most potent inducer of phase 2 enzymes in the rat bladder among 10 dithiolethiones evaluated [1]. Crucially, a direct head-to-head comparison with oltipraz, a prototypical dithiolethione chemopreventive agent, revealed that CPDT's inductive activity was quantitatively superior [2].

Bladder GST/NQO1 Induction
Head-to-head
4.2× (GST), 4.8× (NQO1) vs. Oltipraz
Supports bladder-specific enzyme induction model context
Rat bladder, identical treatment conditions
Cancer Chemoprevention Bladder Cancer Phase 2 Enzyme Induction NQO1 GST

Low-Dose Efficacy in Bladder Enzyme Induction

CPDT exhibits high in vivo efficacy specifically in the urinary bladder, a primary target for chemoprevention. It achieves significant biological effects at a low dose, establishing a favorable potency profile for in vivo study design [1].

Low-dose bladder induction
Class-level
0.98 μmol/kg/day, GST 1.26×, NQO1 1.44×
Reported low-dose threshold for bladder tissue response
In vivo rat oral gavage model
In Vivo Efficacy Bladder Chemoprevention Low-Dose

Cyclopenta Ring Essential for Glutathione Induction

A structure-activity relationship (SAR) study in SH-SY5Y neuroblastoma cells revealed that the specific cyclopenta ring of CPDT is a critical determinant of its biological activity. This was demonstrated by a direct comparison with its six-membered ring homolog, CHDT .

GSH induction SAR
Head-to-head
CPDT 183% control vs. CHDT 98% control
Cyclopenta ring geometry determines glutathione induction
SH-SY5Y neuroblastoma, 10–200 µM
Structure-Activity Relationship SAR Glutathione Neuroprotection Dithiolethione

Superior Motor Neuron Survival vs. D3T and t-BHQ

In an ex vivo model of traumatic spinal cord injury, CPDT was directly compared to two other known phase 2 enzyme inducers, D3T and t-BHQ, for its ability to promote motor neuron survival [1].

Motor neuron survival
Head-to-head
CPDT 30 µM > D3T & t-BHQ in neuron counts
Supports motor neuron survival assay context
Rat spinal cord slice culture, 1-week treatment
Neuroprotection Motor Neuron Spinal Cord Injury ALS Dithiolethione

Nrf2 Nuclear Translocation Induction

The ability of CPDT to activate the Nrf2 pathway, a cornerstone of its cytoprotective effect, was quantified in the bladder epithelium, the site of origin for most bladder cancers [1].

Nrf2 nuclear translocation
Reported
5.2-fold increase in Nrf2-positive nuclei
Supports target engagement in bladder epithelium
Immunohistochemistry after 5-day oral CPDT
Nrf2 Activation Nuclear Translocation Cytoprotection Bladder Epithelium

CPDT: Primary Research Applications


Bladder Cancer Chemoprevention: Replacing Oltipraz

CPDT is the clear tool compound of choice for in vivo and in vitro studies of bladder cancer chemoprevention, replacing the less potent and more broadly acting oltipraz. It offers a >4-fold increase in bladder-specific phase 2 enzyme induction and acts effectively at a low oral dose of 0.98 μmol/kg/day [1]. Its induction of GST, NQO1, and GSH is localized to the bladder epithelium, the exact site of carcinogenesis, driven by a 5.2-fold increase in Nrf2 nuclear translocation [2].

SAR of Dithiolethione Cytoprotectants

The unique cyclopenta ring of CPDT provides a critical structural benchmark for SAR investigations. Direct evidence shows that expanding this ring to a six-membered cyclohexa homolog (CHDT) completely abrogates its ability to induce glutathione (183% of control for CPDT vs. 98% for CHDT) . This makes CPDT an essential reference point for any medicinal chemistry program seeking to optimize or understand the pharmacophore of neuroprotective or chemopreventive dithiolethiones.

Motor Neuron Degeneration in ALS & Spinal Cord Injury

In ex vivo models of motor neuron injury, CPDT is the most efficacious phase 2 enzyme inducer for promoting neuronal survival. A direct comparison shows that CPDT (30 µM) provides superior neuroprotection compared to equal concentrations of D3T and t-BHQ [3]. This evidence justifies its use as the leading compound for exploring Nrf2-mediated neuroprotective mechanisms against oxidative stress and excitotoxicity in ALS, spinal cord injury, and related neurodegenerative research.

Application
Selection Property
Validation Focus
Bladder chemoprevention model studies
Bladder-specific Nrf2 pathway activation
Phase 2 enzyme induction and tissue endpoint review
Dithiolethione SAR research
Cyclopenta ring pharmacophore contribution
Glutathione induction and structural analog comparison
Motor neuron degeneration models
Nrf2-mediated neuroprotection pathway engagement
Motor neuron survival endpoint and oxidative stress response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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